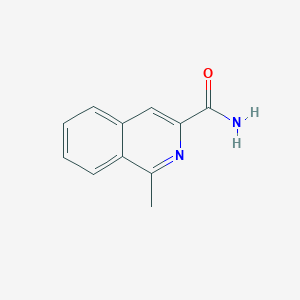
4-Fluoro-6-methyl-3-nitrobenzene-1,2-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Fluoro-6-methyl-3-nitrobenzene-1,2-diamine is an aromatic compound with the molecular formula C7H8FN3O2 It is a derivative of benzene, characterized by the presence of fluoro, methyl, nitro, and diamine substituents on the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-6-methyl-3-nitrobenzene-1,2-diamine typically involves multiple steps:
Fluorination: The fluoro group can be introduced via a halogen exchange reaction, often using potassium fluoride.
Amination: The nitro group is then reduced to an amine using reducing agents like iron and hydrochloric acid.
Methylation: The methyl group can be introduced through a Friedel-Crafts alkylation reaction using methyl chloride and aluminum chloride as a catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous flow reactors: to ensure efficient mixing and reaction control.
Catalysts and reagents: are used in optimized quantities to maximize yield and minimize by-products.
Purification steps: such as crystallization or distillation to isolate the desired product.
化学反应分析
Types of Reactions
4-Fluoro-6-methyl-3-nitrobenzene-1,2-diamine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine.
Substitution: The fluoro group can be substituted by nucleophiles.
Oxidation: The methyl group can be oxidized to a carboxylic acid.
Common Reagents and Conditions
Reduction: Iron and hydrochloric acid or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products
Reduction: 4-Fluoro-6-methyl-3-aminobenzene-1,2-diamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 4-Fluoro-6-methyl-3-nitrobenzoic acid.
科学研究应用
4-Fluoro-6-methyl-3-nitrobenzene-1,2-diamine has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceuticals.
Material Science: Used in the synthesis of polymers and advanced materials.
Biological Studies: Investigated for its biological activity and potential therapeutic effects.
作用机制
The mechanism of action of 4-Fluoro-6-methyl-3-nitrobenzene-1,2-diamine involves its interaction with molecular targets such as enzymes or receptors. The presence of the fluoro and nitro groups can influence its binding affinity and specificity. The compound may undergo metabolic transformations, leading to active metabolites that exert biological effects.
相似化合物的比较
Similar Compounds
- 4-Fluoro-3-methyl-6-nitrobenzene-1,2-diamine
- 4-Fluoro-2-methyl-1-nitrobenzene
- 4-Fluoronitrobenzene
Uniqueness
4-Fluoro-6-methyl-3-nitrobenzene-1,2-diamine is unique due to the specific arrangement of its substituents, which can influence its reactivity and biological activity. The combination of fluoro, methyl, nitro, and diamine groups provides a distinct chemical profile that can be exploited in various applications.
属性
分子式 |
C7H8FN3O2 |
|---|---|
分子量 |
185.16 g/mol |
IUPAC 名称 |
4-fluoro-6-methyl-3-nitrobenzene-1,2-diamine |
InChI |
InChI=1S/C7H8FN3O2/c1-3-2-4(8)7(11(12)13)6(10)5(3)9/h2H,9-10H2,1H3 |
InChI 键 |
UXSSXDQPOKWZQQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=C1N)N)[N+](=O)[O-])F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


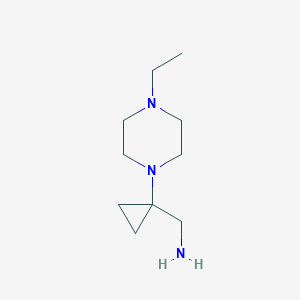
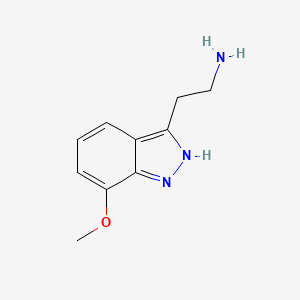

![2-Methyl-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline](/img/structure/B15070576.png)
![1,5-Diazaspiro[3.4]octane dihydrochloride](/img/structure/B15070590.png)

![7-Methyl-2-thioxo-2,3-dihydro-1H-imidazo[4,5-c]pyridine-6-carbonitrile](/img/structure/B15070600.png)

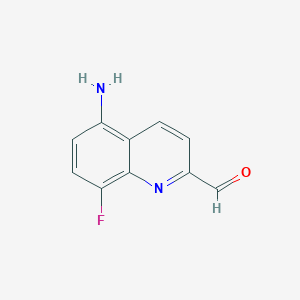

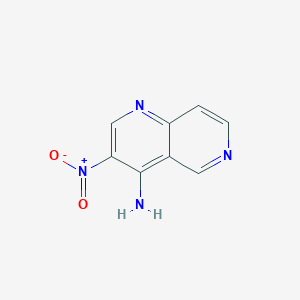
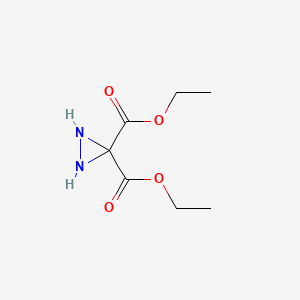
![N-((5-Methylpyrazolo[1,5-a]pyridin-3-yl)methyl)ethanamine](/img/structure/B15070654.png)
